molecular formula C18H24N2O4 B12187888 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12187888
M. Wt: 332.4 g/mol
InChI Key: ZMQBGJVGCQADJC-UHFFFAOYSA-N
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Description

6,8-Bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a polycyclic coumarin derivative characterized by a fused cyclopenta[c]chromen-4-one core substituted with hydroxyl, dimethylaminomethyl, and methyl groups. Its synthesis involves selective hydroxylation and functionalization steps, yielding a compound with a melting point of 210.3–212.0°C and a moderate yield of 42.5% . Structural confirmation was achieved via $^1$H-NMR, $^{13}$C-NMR, and HRMS (ESI) analyses, with the molecular ion [M + H]$^+$ matching theoretical calculations . The compound’s hydroxylation pattern aligns with biotransformation pathways observed in filamentous fungi, such as Cunninghamella elegans and Aspergillus brasiliensis, which selectively hydroxylate unactivated carbons in coumarin derivatives .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C18H24N2O4/c1-19(2)8-12-15(21)13(9-20(3)4)17-14(16(12)22)10-6-5-7-11(10)18(23)24-17/h21-22H,5-9H2,1-4H3

InChI Key

ZMQBGJVGCQADJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=C2C(=C1O)C3=C(CCC3)C(=O)O2)CN(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method involves the alkylation of a chromen derivative with dimethylaminoalkyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution of the dimethylamino groups can produce a variety of substituted chromen derivatives .

Scientific Research Applications

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Structural Analogues in the Chromen-4-one Family

The following compounds share the chromen-4-one scaffold but differ in substituents and functional groups (Table 1):

Compound Name Substituents (R6, R8, Rother) Yield (%) Melting Point (°C) Key Analytical Data (HRMS, NMR)
Target Compound R6, R8 = (CH2N(CH3)2; R7, R9 = OH 42.5 210.3–212.0 [M + H]$^+$: Calc. 445.19, Exp. 445.20
5-Hydroxy-7-methoxy-2-phenyl-6-(thiomorpholinomethyl)-4H-chromen-4-one (8b) R6 = thiomorpholinomethyl; R7 = OCH3 42.5 210.3–212.0 [M + H]$^+$: Calc. 457.14, Exp. 457.15
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one (9a) R6 = 4-methylpiperazinyl; R7 = OH 9.9 172.3–173.4 [M + H]$^+$: Calc. 413.18, Exp. 413.19
6-((Dipropylamino)methyl)-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (9b) R6 = dipropylaminomethyl; R7 = OH 19.5 180.6–181.3 [M + H]$^+$: Calc. 442.20, Exp. 442.21
5,7-Dihydroxy-2-(4-methoxyphenyl)-6,8-bis(thiomorpholinomethyl)-4H-chromen-4-one (10b) R6, R8 = thiomorpholinomethyl 10.9 214.2–215.5 [M - H]$^-$: Calc. 597.15, Exp. 597.16
5,7-Dihydroxy-3-(4-hydroxybenzyl)-2-methyl-chromen-4-one (9) R3 = 4-hydroxybenzyl; R2 = CH3 N/A N/A [M + H]$^+$: 299.09; $^1$H-NMR δ 2.384 (CH3)

Key Observations:

  • Synthetic Efficiency: The target compound exhibits a higher yield (42.5%) compared to analogues like 9a (9.9%) and 10b (10.9%), suggesting favorable reaction kinetics for dimethylaminomethyl substitution .
  • Thermal Stability: The target’s melting point (210.3–212.0°C) exceeds that of 9a (172.3–173.4°C), likely due to stronger intermolecular interactions from its rigid cyclopenta ring and polar dimethylamino groups .
  • Bioactivity Implications : The hydroxylation at C7 and C9 (vs. C5 and C7 in 9a/9b) may enhance metal-chelating or antioxidant properties, as seen in structurally similar coumarins .

Comparison with Mercury-Coordinated Dimethylaminomethyl Derivatives

The crystal structure of {2,6-bis[(dimethylamino)methyl]phenyl-κ³N,C¹,N′}(bromido/chlorido)-mercury reveals that bis[(dimethylamino)methyl] groups stabilize metal coordination via N-donor sites . While the target compound lacks direct metal coordination, its dimethylaminomethyl substituents may similarly influence solubility and reactivity, particularly in polar solvents or biological matrices .

Structural Diversity in Chromenone Derivatives

The compound 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one features a nitro group and bromophenyl substitution, contrasting with the target’s hydroxyl and dimethylaminomethyl groups . This highlights the chromenone scaffold’s versatility for tailoring electronic (e.g., nitro vs. hydroxyl) and steric (e.g., bromophenyl vs. cyclopenta) properties .

Biological Activity

6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a compound belonging to the class of chromenones, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of two dimethylaminomethyl groups and multiple hydroxyl groups. This configuration is believed to contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds similar to 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of hydroxyl groups which can donate electrons and neutralize free radicals.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
6,8-bis[(dimethylamino)methyl]-...25
Quercetin15
Trolox20

Anticancer Activity

Studies have shown that this compound exhibits promising anticancer activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-730Apoptosis induction
HeLa40Cell cycle arrest
A54935Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli70
Pseudomonas aeruginosa60

The biological activity of 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be attributed to several mechanisms:

  • Free Radical Scavenging: The hydroxyl groups play a crucial role in scavenging free radicals.
  • Apoptosis Induction: Activation of caspases leads to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial growth.

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